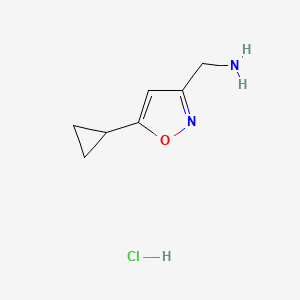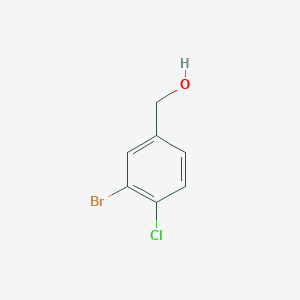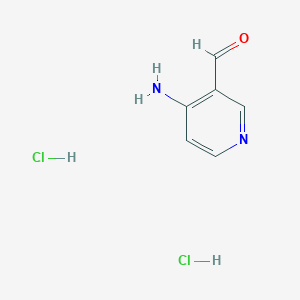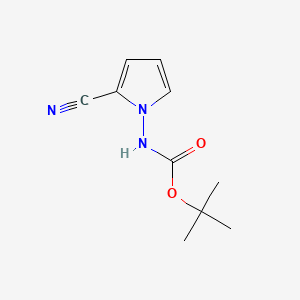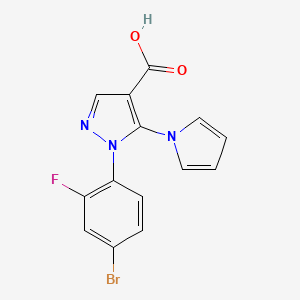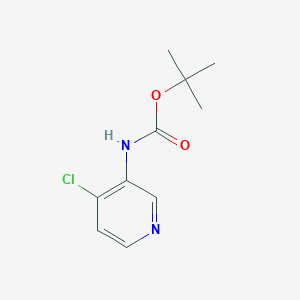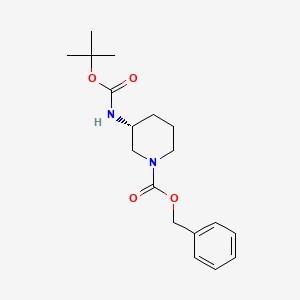
7-Bromo-4-methyl-1H-indazole
Overview
Description
7-Bromo-4-methyl-1H-indazole: is an organic compound belonging to the indazole family, characterized by a bromine atom at the 7th position and a methyl group at the 4th position on the indazole ring Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of transition metal catalysts.
Reductive Cyclization Reactions: Another approach involves reductive cyclization, where the formation of C-N and N-N bonds occurs consecutively without the need for a catalyst or solvent.
Condensation Reactions: Traditional methods include the condensation of ortho-fluorobenzaldehydes with hydrazine.
Industrial Production Methods: Industrial production often utilizes scalable methods such as the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide, followed by reduction with tributyltin hydride .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-4-methyl-1H-indazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide is a common reagent for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like tributyltin hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indazoles can be formed.
Oxidation Products: Oxidized derivatives of the indazole ring.
Reduction Products: Reduced forms of the indazole ring.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: Indazole derivatives, including 7-Bromo-4-methyl-1H-indazole, are investigated for their potential as therapeutic agents due to their biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-1H-indazole involves its interaction with specific molecular targets, often proteins or enzymes, leading to modulation of biological pathways. The exact pathways depend on the specific application and target of the compound .
Comparison with Similar Compounds
- 4-Bromo-1H-indazole
- 5-Bromo-7-methyl-1H-indazole
- 7-Bromo-4-(hydroxymethyl)-2-methylindole
Uniqueness: 7-Bromo-4-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives .
Properties
IUPAC Name |
7-bromo-4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYOLKAXXZIJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308775 | |
| Record name | 7-Bromo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-46-8 | |
| Record name | 7-Bromo-4-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



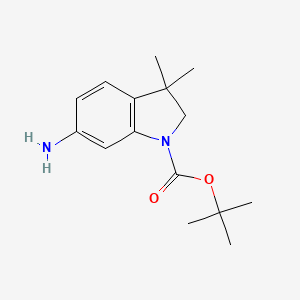
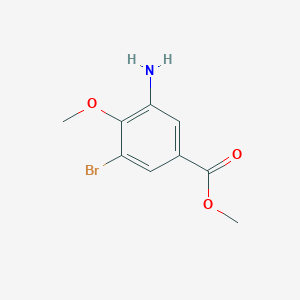
![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/structure/B1524290.png)
